Dabsyl-L-色氨酸

描述

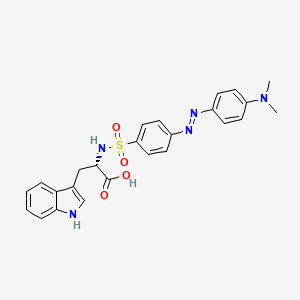

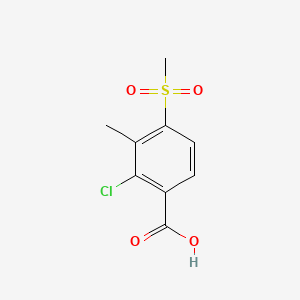

Dabsyl-L-tryptophan, also known as 4-Dimethylaminoazobenzene-4’-sulfonyl-L-tryptophan or Dbs-Trp-OH, is a compound with the molecular formula C25H25N5O4S and a molecular weight of 491.57 . It appears as a light yellow to brown powder or crystal .

Synthesis Analysis

While specific synthesis methods for Dabsyl-L-tryptophan were not found in the search results, one paper discusses the enzymatic synthesis of L-tryptophan from D,L-2-amino-Δ2-thiazoline-4-carboxylic acid and indole by Pseudomonas sp .Molecular Structure Analysis

The molecular structure of Dabsyl-L-tryptophan was analyzed in a study, which found that the compound forms a monoclinic crystal structure . The structure was solved by direct methods and refined to a final R value of 0.058 for 3152 reflections .Physical And Chemical Properties Analysis

Dabsyl-L-tryptophan is a solid at 20 degrees Celsius . .科学研究应用

Chemical Synthesis

It is often used in the synthesis of peptides and amino acids .

Biochemical Research

In biochemical research, Dabsyl-L-tryptophan is used to study the inhibition activities of isoenzymes . It is particularly useful in studying the suppression of gene expression in the L-tryptophan biosynthesis pathway and L-tryptophan transport system .

Phytoremediation

Dabsyl-L-tryptophan has been used in research related to phytoremediation, which is the use of plants to remove pollutants from the environment . In one study, L-tryptophan was used in combination with Pseudomonas fluorescens to enhance the phytoremediation potential of sunflowers in lead-contaminated soil .

Environmental Science

In environmental science, Dabsyl-L-tryptophan is used to study the effects of heavy metals on biological activities and metabolism . It helps in understanding how lead contamination affects various physio-chemical processes, resulting in stunted and poor plant growth .

Agricultural Sustainability

Dabsyl-L-tryptophan is used in research related to agricultural sustainability . It is used to study how the interactive approach of plant growth promoting rhizobacteria (PGPR) and L-tryptophan can mitigate the lethal effects of lead .

Lead Removal Efficiency

Research has shown that the integrated use of PGPR and L-tryptophan significantly improves lead removal efficiency (LRE) by improving the bioconcentration factor (BCF) and translocation factor (TF) for the shoot without increasing the lead concentration in achenes .

未来方向

While specific future directions for Dabsyl-L-tryptophan were not found in the search results, a comprehensive review on the metabolic engineering of Escherichia coli for L-tryptophan production discusses potential strategies to increase L-tryptophan production . These strategies could potentially be applied to the production of Dabsyl-L-tryptophan.

作用机制

Target of Action

Dabsyl-L-tryptophan is a derivative of the essential amino acid L-tryptophan . The primary targets of Dabsyl-L-tryptophan are likely to be similar to those of L-tryptophan, which plays a crucial role in protein synthesis and is a precursor for many bioactive compounds . .

Mode of Action

Considering its structural similarity to l-tryptophan, it can be hypothesized that dabsyl-l-tryptophan might interact with its targets in a manner similar to l-tryptophan . L-tryptophan is metabolized into several bioactive compounds that play central roles in physiology and pathophysiology .

Biochemical Pathways

L-tryptophan, the parent compound of Dabsyl-L-tryptophan, is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . These pathways produce several bioactive compounds that significantly affect mammalian physiology . It is plausible that Dabsyl-L-tryptophan might be involved in similar biochemical pathways, but specific studies are needed to confirm this.

Pharmacokinetics

L-tryptophan undergoes extensive and complex metabolism along several pathways, resulting in many bioactive molecules . The bioavailability of Dabsyl-L-tryptophan would depend on these ADME properties.

Result of Action

Metabolites of l-tryptophan, the parent compound, have been shown to play significant roles in various physiological functions, including gastrointestinal functions, immunity, metabolism, and the nervous system .

Action Environment

The action, efficacy, and stability of Dabsyl-L-tryptophan could be influenced by various environmental factors. For instance, the gut microbiota has been shown to influence the metabolism of L-tryptophan . .

属性

IUPAC Name |

(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O4S/c1-30(2)20-11-7-18(8-12-20)27-28-19-9-13-21(14-10-19)35(33,34)29-24(25(31)32)15-17-16-26-23-6-4-3-5-22(17)23/h3-14,16,24,26,29H,15H2,1-2H3,(H,31,32)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKGZXUAHWJTIA-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555053 | |

| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

97685-00-2 | |

| Record name | N-[[4-[2-[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonyl]-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97685-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methoxy-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1590755.png)